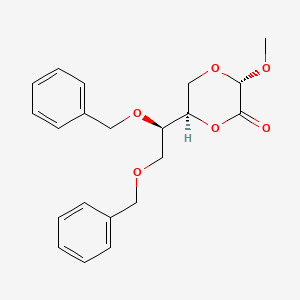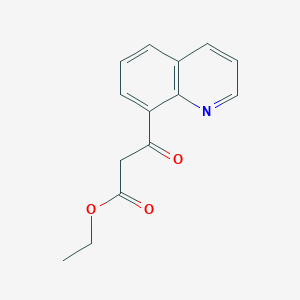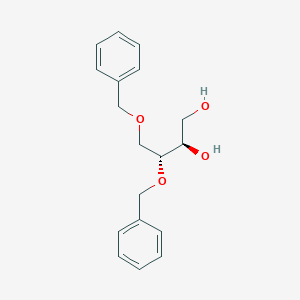
(2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of (2R,3R)-3,4-bis(benzyloxy)butane-1,2-diol reveals its chiral nature. The two stereogenic centers result in multiple conformations. Notably, the staggered conformation (1a) lacks mirror planes but possesses a center of symmetry, rendering it optically inactive. Other stable staggered conformations (1b and 1c) exist, forming a racemic pair. The compound’s Newman projections further illustrate its chiral properties .
Wissenschaftliche Forschungsanwendungen
Bis-butanediol-mercapturic Acid as a Biomarker
In a study by Kotapati et al. (2014), the metabolite 1,4-bis-(N-acetyl-L-cystein-S-yl)butane-2,3-diol (bis-BDMA) was identified as a novel urinary biomarker for the ultimate carcinogenic species of 1,3-butadiene, 1,2,3,4-diepoxybutane (DEB). It was found that bis-BDMA was formed in a dose-dependent manner in urine of rats exposed to 1,3-butadiene by inhalation, although it was a minor metabolite compared with other BD-mercapturic acids. Significant differences were observed in the metabolism of BD between rats and humans, offering insights into the metabolic activation of butadiene to its ultimate carcinogenic species (Kotapati et al., 2014).
Toxicological Studies of Metabolites
Iba and Bird (2007) explored the toxicological implications of the 1,3-butadiene metabolite, 3-butene-1,2-diol (butenediol), and its interaction with n-hexane. They discovered that butenediol was acutely toxic to adult but not immature rats, and co-exposure with n-hexane may attenuate the acute toxicity of butenediol in adult rats. These findings are crucial for understanding the toxicological interactions and potential risks associated with exposure to these compounds (Iba & Bird, 2007).
Carcinogenicity of Related Compounds
Holland, Gosslee, and Williams (1979) conducted a comprehensive study assessing the systemic toxicity and skin carcinogenicity of various compounds related to the epoxy structure. They compared the potency of these compounds to benzo(a)pyrene by applying them to the skin of mice. This study provides essential data on the carcinogenic potential of these compounds and their comparative risk assessment (Holland, Gosslee, & Williams, 1979).
Antimicrobial Activity of Related Compounds
Tidwell et al. (1993) investigated a series of dicationically substituted bis-benzimidazoles for their activity against Pneumocystis carinii pneumonia. One compound, in particular, was found to be more potent and less toxic than pentamidine, a standard treatment for this type of pneumonia. This study opens pathways for developing new treatments for this and potentially other microbial infections (Tidwell et al., 1993).
Eigenschaften
IUPAC Name |
(2R,3R)-3,4-bis(phenylmethoxy)butane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c19-11-17(20)18(22-13-16-9-5-2-6-10-16)14-21-12-15-7-3-1-4-8-15/h1-10,17-20H,11-14H2/t17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNHRFBXXJTMFK-QZTJIDSGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(CO)O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@@H](CO)O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,4R)-4-[(4-bromophenyl)methyl]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B3175813.png)
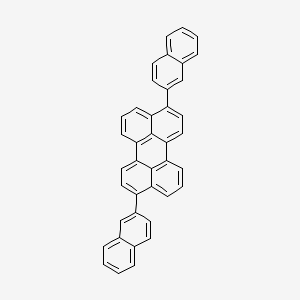

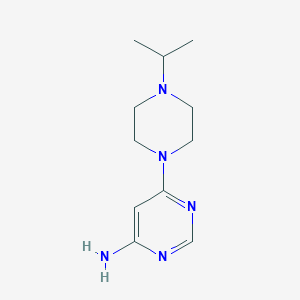

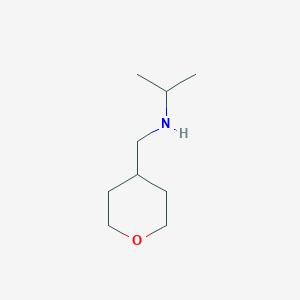




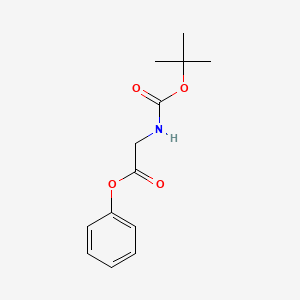
![1,4-Dioxan-2-ol, 6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-, (3R,6R)-](/img/structure/B3175881.png)
